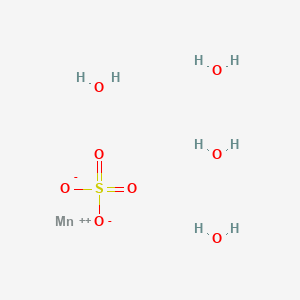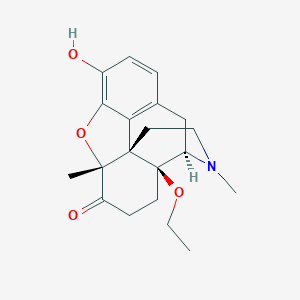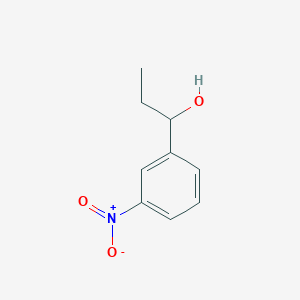
1-(3-Nitrophenyl)propan-1-ol
Übersicht
Beschreibung
“1-(3-Nitrophenyl)propan-1-ol” is an organic compound that belongs to the class of nitrophenyl ethers . These are aromatic compounds containing a nitrobenzene moiety that carries an ether group on the benzene ring . It has a molecular weight of 181.19 .
Synthesis Analysis
The synthesis of “1-(3-Nitrophenyl)propan-1-ol” can be achieved through a two-step process . The first step involves the reaction of benzene with propionyl chloride in the presence of AlCl3 to form 1-phenylpropan-1-one . The details of the second step are not explicitly mentioned in the sources .Wissenschaftliche Forschungsanwendungen
Application in Esterification and Acyl Transfer
1-(3-Nitrophenyl)propan-1-ol is utilized in studies exploring the rate and mechanism of esterification. For instance, Steels et al. (1993) investigated the impact of anchoring substitution in 1,3-amino alcohols on the rate and mechanism of esterification by acetylimidazole and p-nitrophenyl acetate. This study highlighted the role of enforced intramolecular hydrogen bonding in 2-tert-butyl-3-(NN-dimethylamino)propan-1-ol, influencing both the rate and the mechanism of catalyzed acyl transfer (Steels, Clercq, & Maskill, 1993).
Use in Synthesis of Metabolites
1-(3-Nitrophenyl)propan-1-ol derivatives have been synthesized and identified in metabolite studies. Wat et al. (1971) isolated 2(S)-Dichloroacetamido-3-(p-acetamidophenyl)propan-1-ol from a chloramphenicol-producing Streptomyces species, adding to the understanding of metabolite production in biological systems (Wat, Malik, & Vining, 1971).
Development of Fluorescent Biomarkers
Research by Pelizaro et al. (2019) explored the use of triazoanilines synthesized from 1-(3-Nitrophenyl)propan-1-ol derivatives for the development of fluorescent biomarkers. These biomarkers have potential applications in biodiesel quality control, demonstrating low acute toxicity to various biological models (Pelizaro et al., 2019).
Catalysis and Chemical Synthesis
The compound has been used in the development of catalysis and chemical synthesis methods. For example, Jiang and Si (2004) developed a chiral amino alcohol-based ligand using 1-(4-nitrophenyl)-3-(tert-butyloxy)propan-1-ol for the asymmetric alkynylation of chloral (Jiang & Si, 2004).
Research in Organometallic Chemistry
Coletti et al. (2012) studied 1-(phenyl)-1-(p-nitrophenyl)-2-propyn-1-ol in the context of organometallic chemistry, exploring the reaction with Re(I) precursor and phosphines. This work contributes to the understanding of electron-poor rhenium allenylidenes and their reactivity (Coletti et al., 2012).
Corrosion Inhibition Studies
Hamani et al. (2017) researched 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one as a corrosion inhibitor for mild steel in acidic solutions. Their work provided insights into the potential use of this compound in protecting metals from corrosion (Hamani et al., 2017).
Zukünftige Richtungen
Future research could focus on finding more environmentally benign and safe alternatives to side-chain protection and deprotection in solid-phase peptide synthesis (SPPS). A structural modification of the 2-(o-nitrophenyl)propan-1-ol (Npp-OH) photolabile protecting group could lead to the synthesis of a series of derivatives . One such derivative, 3-(o-Nitrophenyl)butan-2-ol (Npb-OH), has shown promise due to its high photo-release rate, high tolerance to the key conditions of Fmoc-SPPS, and applicability as a carboxyl-protective group in aliphatic and aromatic carboxyl groups .
Eigenschaften
IUPAC Name |
1-(3-nitrophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEJDXFJBNGGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441007 | |
| Record name | 1-(3-nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)propan-1-ol | |
CAS RN |
125712-82-5 | |
| Record name | 1-(3-nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



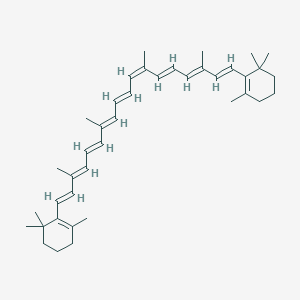
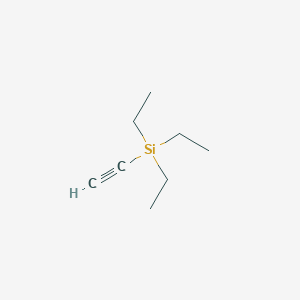
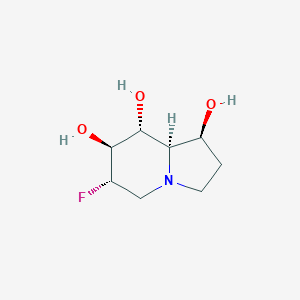
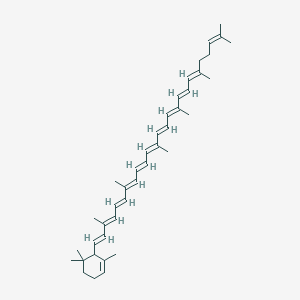
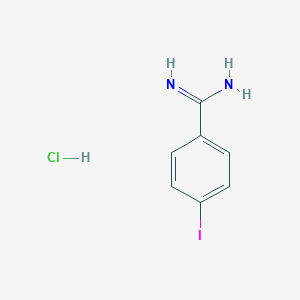
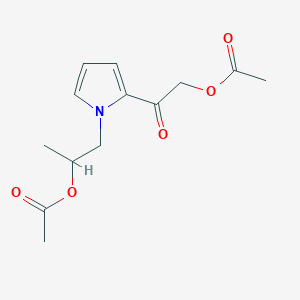
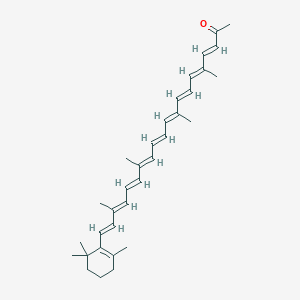
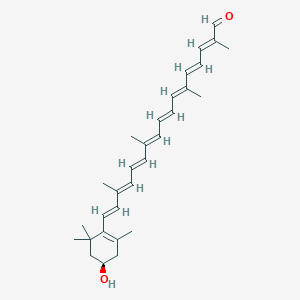
![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
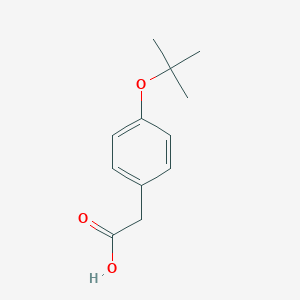
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
